molecular formula C13H7N3O4S B5522917 2-{[(5-nitro-2-thienyl)methylene]amino}-1H-isoindole-1,3(2H)-dione

2-{[(5-nitro-2-thienyl)methylene]amino}-1H-isoindole-1,3(2H)-dione

Cat. No. B5522917
M. Wt: 301.28 g/mol
InChI Key: APIFXZBTAOEJFV-VGOFMYFVSA-N
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Description

The compound belongs to a class of heterocyclic compounds that are significant in the realm of organic chemistry due to their unique properties and applications. Compounds like isoindole-1,3-diones are of interest due to their structural characteristics and the potential for varied functionalization, which allows for the development of materials and molecules with specific properties.

Synthesis Analysis

The synthesis of isoindole-1,3-diones, including derivatives similar to the compound , can often involve palladium-catalyzed aminocarbonylation reactions. Such methodologies provide a streamlined approach to generating these heterocycles with high yields and functional group tolerance, including methoxy, alcohol, ketone, and nitro groups (Worlikar & Larock, 2008).

Molecular Structure Analysis

Crystal structure and infrared spectrum studies offer insights into the molecular structure of isoindole-1,3-dione derivatives. These studies reveal the crystallization patterns and confirm the presence of functional groups such as C=O, C-O, C-N, -CH3, -CH2, and =CH, demonstrating the compound's molecular structure and interactions at the atomic level (Alami Anouar et al., 2019).

Chemical Reactions and Properties

Isoindole-1,3-diones and their derivatives undergo a variety of chemical reactions, including nucleophilic substitutions and cyclizations, leading to a wide range of products. The presence of functional groups like nitro and amino allows for diverse chemical modifications and the synthesis of complex molecular structures. These reactions are crucial for exploring the chemical space and applications of these compounds (Tan et al., 2016).

Physical Properties Analysis

Physical properties such as crystallization, melting points, and solubility are influenced by the molecular structure of isoindole-1,3-dione derivatives. The crystal packing, hydrogen bonding, and π-π interactions play a significant role in determining these properties, which are essential for the material's application in various fields (M. Struga et al., 2007).

Chemical Properties Analysis

The chemical properties, including reactivity and stability of isoindole-1,3-dione derivatives, are pivotal for their practical applications. These properties are determined by the compound's electronic structure, functional groups, and molecular geometry. Studies involving nitro- and amino-substituted derivatives highlight the versatility of these compounds in polymerization and other chemical processes, showcasing their potential in materials science and organic synthesis (P. Xiao et al., 2015).

Scientific Research Applications

Thermochemistry and Conformational Polymorphism

  • Application : Investigating conformational polymorphism in crystal systems.
  • Insights : A related compound, 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile, exhibits conformational polymorphism, impacting the crystal color and thermodynamic stability. This study provides insights into how similar compounds may behave in different crystalline states, which is essential for understanding the physical properties of pharmaceuticals and materials science applications (Yu et al., 2000).

Synthesis and Characterization

  • Application : Development of synthesis methods for related heterocycles.
  • Insights : Research demonstrates efficient synthesis routes for isoindole-1,3-diones, suggesting potential methods for synthesizing similar compounds like 2-{[(5-nitro-2-thienyl)methylene]amino}-1H-isoindole-1,3(2H)-dione. This is crucial for expanding the availability of these compounds for further study and application (Worlikar & Larock, 2008).

Molecular and Crystal Structure Analysis

  • Application : Understanding the molecular and crystal structure of N-aminoimides.
  • Insights : Studies on similar compounds, like N-aminoimides, reveal details about molecular conformations and crystal structures, which are pivotal for predicting and manipulating the chemical behavior of 2-{[(5-nitro-2-thienyl)methylene]amino}-1H-isoindole-1,3(2H)-dione (Struga et al., 2007).

Exploration of Reaction Pathways

  • Application : Understanding reaction mechanisms for the synthesis of related compounds.
  • Insights : Research into reactions of secondary 3-aminothieno[2,3-b]pyridine-2-carboxamides offers insights into potential synthetic routes and reaction mechanisms for similar compounds, crucial for chemical synthesis and drug development (Vasilin et al., 2015).

Novel Applications in Electronics and Photothermal Conversion

  • Application : Development of materials for electronics and photothermal conversion.
  • Insights : Research on thieno-isoindigo derivatives demonstrates potential applications in fields like organic electronics and photothermal energy conversion, indicating possible uses for similar compounds in advanced material science (Zhang et al., 2017).

properties

IUPAC Name

2-[(E)-(5-nitrothiophen-2-yl)methylideneamino]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7N3O4S/c17-12-9-3-1-2-4-10(9)13(18)15(12)14-7-8-5-6-11(21-8)16(19)20/h1-7H/b14-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APIFXZBTAOEJFV-VGOFMYFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)N=CC3=CC=C(S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)/N=C/C3=CC=C(S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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